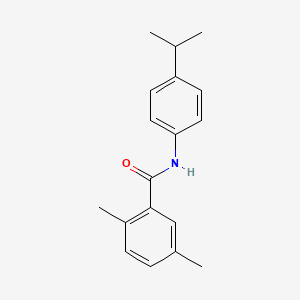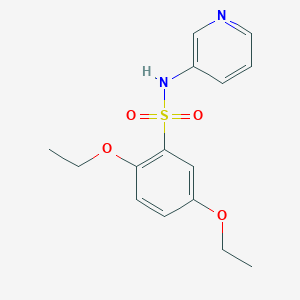![molecular formula C18H12N2OS B5718114 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5718114.png)
2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one, also known as QBM, is a synthetic compound that has gained attention in scientific research due to its potential biomedical applications. QBM belongs to the class of benzothiophene derivatives and has been studied for its pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.
Mecanismo De Acción
The mechanism of action of 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one has been shown to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one also induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one also exhibits potent anti-inflammatory, antioxidant, and anti-cancer activities, making it a potential candidate for biomedical applications. However, there are also limitations for lab experiments involving 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. In addition, 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one has not been extensively studied for its toxicity and pharmacokinetics, which are important factors for drug development.
Direcciones Futuras
There are several future directions for research involving 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential as an antioxidant agent for the prevention and treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to elucidate its mechanism of action and pharmacokinetics, which are important factors for drug development.
Métodos De Síntesis
The synthesis of 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one involves the condensation reaction of 2-aminobenzothiophene and 8-hydroxyquinoline-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux in a suitable solvent, such as ethanol or methanol, for several hours. The resulting product is then purified by recrystallization or column chromatography to obtain 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one in high yield and purity.
Aplicaciones Científicas De Investigación
2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one has been extensively studied for its potential biomedical applications. It has been reported to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(quinolin-8-yliminomethyl)-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c21-18-13-7-1-2-9-15(13)22-16(18)11-20-14-8-3-5-12-6-4-10-19-17(12)14/h1-11,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCISLJBVNPREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NC3=CC=CC4=C3N=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5718036.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B5718055.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5718063.png)

![methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5718077.png)





![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)
![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)